

Spectroscopic Profile of 2,6-Difluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-difluorobenzonitrile**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of **2,6-difluorobenzonitrile**. The following tables summarize the key ^1H , ^{13}C , and ^{19}F NMR data.

^1H NMR Data

Chemical Shift (ppm)	Solvent	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.644	CDCl ₃	-	-	A
7.089	CDCl ₃	-	-	B
7.91	DMSO-d ₆ (at 60°C)	-	J(A,A') = 0.8, J(A,B) = 8.7, J(A,X) = 9.1, J(A,X') = -0.9, J(A',B) = 8.7, J(A',X) = -0.9, J(A',X') = 9.1, J(B,X) = 6.6, J(B,X') = 6.6, J(X,X') = 0.0	A, B
7.37	DMSO-d ₆ (at 60°C)	-	See above	A, B

Note: In the DMSO-d₆ spectrum, 'A' and 'B' likely refer to the aromatic protons, and 'X' and 'X'' to the fluorine atoms, indicating complex spin-spin coupling.[\[1\]](#)

¹³C NMR Data

Chemical Shift (ppm)	Solvent	Assignment
Data available	CDCl ₃	Full peak list not explicitly detailed in the provided search results.

Note: A ¹³C NMR spectrum for **2,6-difluorobenzonitrile** in CDCl₃ is available and can be viewed through resources like SpectraBase and ChemicalBook.[\[2\]](#)[\[3\]](#)

¹⁹F NMR Data

Chemical Shift (ppm)	Reference Standard	Solvent
-107.96	Not Specified	Acetone

Note: ^{19}F NMR data is available, though detailed assignments and coupling constants require further analysis of the raw spectral data.^[4] The chemical shifts of fluorine are typically referenced against compounds like CFCl_3 .^[5]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and molecular vibrations of **2,6-difluorobenzonitrile**.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
~2200	$\text{C}\equiv\text{N}$ stretch
Aromatic C-H stretch, C=C ring stretches, C-F stretches	Data on specific peak positions from the provided search results is limited.

Note: The IR spectrum is characterized by a strong absorption band for the nitrile group ($\text{C}\equiv\text{N}$).^[6] The presence of fluorine atoms influences the positions of the aromatic C-H and C=C stretching and bending vibrations.^{[7][8]}

Raman Spectroscopy

Wavenumber (cm^{-1})	Assignment
Data available	Specific peak assignments from the provided search results are limited.

Note: Raman spectroscopy is complementary to IR spectroscopy. For a molecule like **2,6-difluorobenzonitrile**, symmetric vibrations are often more intense in the Raman spectrum.^[9] A Raman spectrum is available on SpectraBase.^[10]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: For ^1H , ^{13}C , and ^{19}F NMR, dissolve approximately 5-20 mg of **2,6-difluorobenzonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a 5 mm NMR tube.[\[11\]](#) The concentration can be adjusted to obtain an adequate signal-to-noise ratio.
- Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[\[12\]](#)
- Data Acquisition:
 - ^1H NMR: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
 - ^{19}F NMR: A direct observation experiment is performed. Due to the high sensitivity of the ^{19}F nucleus, fewer scans are generally needed compared to ^{13}C NMR.[\[13\]](#) Inverse-gated decoupling can be used for quantitative analysis.[\[14\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ^1H and ^{13}C) or an external standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of **2,6-difluorobenzonitrile** with spectroscopic grade potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[\[15\]](#)

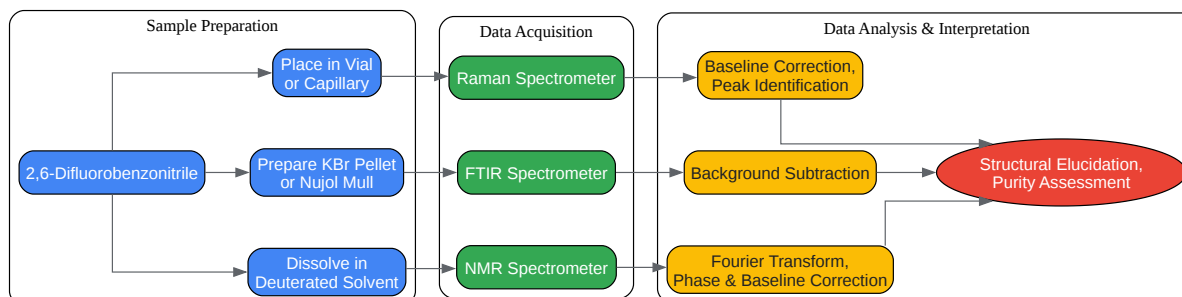
- Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[\[15\]](#)[\[16\]](#)
- Film: As **2,6-difluorobenzonitrile** is a low-melting solid, a thin film can be prepared by melting a small amount between two salt plates.[\[17\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates and mulling agent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Raman Spectroscopy

- Sample Preparation: **2,6-Difluorobenzonitrile**, as a solid, can be placed in a glass vial or a capillary tube for analysis. For liquid-phase measurements, the sample can be dissolved in a suitable solvent that does not have interfering Raman signals.[\[9\]](#)
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[\[18\]](#)
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The spectrum is plotted as intensity versus Raman shift (cm^{-1}).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,6-difluorobenzonitrile**.



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Caption: Workflow for spectroscopic analysis of **2,6-difluorobenzonitrile**.

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